molecular formula C9H10N2O B010752 (2-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 106429-52-1

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No.: B010752
CAS No.: 106429-52-1
M. Wt: 162.19 g/mol
InChI Key: ZUBHEDOIBQETHF-UHFFFAOYSA-N
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Description

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological and pharmacological activities. The presence of the benzimidazole ring in this compound makes it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of (2-methyl-1H-benzo[d]imidazol-5-yl)carboxylic acid.

    Reduction: Formation of (2-methyl-1H-benzo[d]imidazol-5-yl)methanamine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the methyl and hydroxyl groups.

    2-methylbenzimidazole: Similar structure but lacks the hydroxyl group.

    5-hydroxybenzimidazole: Similar structure but lacks the methyl group.

Uniqueness

(2-methyl-1H-benzo[d]imidazol-5-yl)methanol is unique due to the presence of both the methyl and hydroxyl groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-3-2-7(5-12)4-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBHEDOIBQETHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290341
Record name 2-Methyl-1H-benzimidazole-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-52-1
Record name 2-Methyl-1H-benzimidazole-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106429-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-benzimidazole-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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